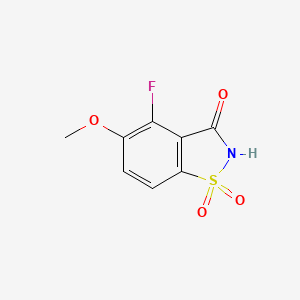

4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the benzothiadiazine dioxide scaffold . Benzothiadiazine dioxides have been studied for their various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, and more . The activity of these compounds often depends on the functional groups attached to the ring .

Scientific Research Applications

Fluorescence Sensing Applications

Fluorinated benzothiazoles, such as those mentioned in the study by Tanaka et al. (2001), are used in the development of fluorescent probes for sensing magnesium and zinc cations, benefiting from their sensitivity to pH changes. This suggests that similar compounds, including 4-Fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one, could be applied in fluorescent sensing technologies for detecting metal ions or pH variations in biological and environmental samples Tanaka et al., 2001.

Antitumor Properties

Research into benzothiazoles, such as the work by Hutchinson et al. (2001), has identified potent cytotoxic activities in specific fluorinated benzothiazole derivatives against breast cancer cell lines. This indicates the potential of this compound in oncological research, where it could serve as a basis for developing new antitumor agents Hutchinson et al., 2001.

Photophysical Properties

The study by Praveen and Ojha (2012) on fluorinated liquid crystals demonstrates the significant impact of fluorination on the photophysical properties of benzothiazole derivatives. This research could be relevant to exploring the properties of this compound in the development of materials with specific optical characteristics Praveen & Ojha, 2012.

Chemical Synthesis and Modification

The versatility of fluorinated benzothiazoles in chemical synthesis is highlighted by the work of Chen and Chen (2004), who developed novel acid fluorides for synthesizing substituted benzimidazoles, benzoxazoles, and benzothiazoles. This suggests that this compound could be a valuable intermediate in synthesizing a broad range of heterocyclic compounds Chen & Chen, 2004.

Mechanism of Action

Mode of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects . These activities are often associated with the interaction of the compound with its targets, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to modulate various biochemical pathways, including those involved in inflammation, cancer, and metabolic disorders .

Properties

IUPAC Name |

4-fluoro-5-methoxy-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c1-14-4-2-3-5-6(7(4)9)8(11)10-15(5,12)13/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBGLHBXAZSCMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)S(=O)(=O)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2871870.png)

![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)

![(3,4-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2871879.png)

![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)

![2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2871883.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2871893.png)